Mercury bis(trifluoroacetate)

Catalog No.
S1511772
CAS No.
13257-51-7
M.F
C2HF3HgO2
M. Wt
314.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercury bis(trifluoroacetate)

CAS Number

13257-51-7

Product Name

Mercury bis(trifluoroacetate)

IUPAC Name

mercury;2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3HgO2

Molecular Weight

314.62 g/mol

InChI

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

CPJNAQDRGJNWFC-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.[Hg]

Mercury bis(trifluoroacetate) is an organomercury compound with the chemical formula Hg CF3COO 2\text{Hg CF}_3\text{COO }_2. It consists of a mercury atom coordinated to two trifluoroacetate groups. This compound is notable for its unique properties, including its ability to act as a catalyst in various organic reactions and its potential applications in materials science and medicinal chemistry. Mercury bis(trifluoroacetate) is characterized by its high reactivity due to the presence of the trifluoroacetate ligands, which can facilitate various chemical transformations.

Mercury bis(trifluoroacetate) is a highly toxic compound due to the presence of mercury. It poses a severe health risk if inhaled, ingested, or absorbed through the skin. Exposure can cause symptoms like tremors, metallic taste, kidney damage, and neurological problems []. The compound is also classified as acutely toxic to the aquatic environment [].

Organic Synthesis:

  • Cyclization: Mercury bis(trifluoroacetate) can act as a Lewis acid catalyst, promoting the selective cyclization of specific organic molecules. For example, it facilitates the conversion of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives, valuable intermediates in the synthesis of complex organic structures [].

Polymer Chemistry:

  • Mercuration: This compound can be used for the mercuration of specific polymers, introducing mercury atoms into their structure. This process allows for further functionalization of the polymer, potentially leading to novel materials with tailored properties [].
, particularly in organic synthesis. For example, it can react with disilenes to yield 1,2-bis(trifluoroacetoxy)disilanes under specific conditions, demonstrating its role as a Lewis acid catalyst . The compound's reactivity can be attributed to the electrophilic nature of the mercury center and the electron-withdrawing effects of the trifluoroacetate groups.

Several methods exist for synthesizing mercury bis(trifluoroacetate):

  • Direct Reaction: The compound can be synthesized by reacting mercury(II) oxide or mercury(II) chloride with trifluoroacetic acid.
  • Complexation Reactions: It can also be formed through complexation reactions involving mercury salts and trifluoroacetic anhydride.
  • Solvent-Assisted Methods: Utilizing solvents such as tetrahydrofuran can enhance reaction yields and facilitate the formation of desired products .

These synthesis methods highlight the versatility of mercury bis(trifluoroacetate) as a reagent in organic chemistry.

Mercury bis(trifluoroacetate) has several applications:

  • Catalyst in Organic Synthesis: It is widely used as a catalyst for reactions involving carbon-carbon bond formation and other organic transformations.
  • Material Science: The compound has potential applications in developing new materials due to its unique electronic properties.
  • Medicinal Chemistry: While its use is limited due to toxicity concerns, there is ongoing research into its potential therapeutic applications.

Research on interaction studies involving mercury bis(trifluoroacetate) primarily focuses on its reactivity with various substrates in organic synthesis. These studies help elucidate the mechanisms by which this compound catalyzes reactions and its influence on reaction pathways. The interactions with disilenes mentioned earlier exemplify how mercury bis(trifluoroacetate) can facilitate complex transformations through π-complex intermediates .

Mercury bis(trifluoroacetate) shares similarities with several other organomercury compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Mercury(II) acetateHg C2H3O2)2\text{Hg C}_2\text{H}_3\text{O}_2)_2Less reactive than mercury bis(trifluoroacetate).
Mercury(II) chlorideHgCl2\text{HgCl}_2Used in various chemical syntheses; more toxic.
DimethylmercuryHg CH3)2\text{Hg CH}_3)_2Highly toxic; used in research but poses significant risks.

Uniqueness of Mercury Bis(trifluoroacetate)

Mercury bis(trifluoroacetate) is unique due to its trifluoroacetate ligands, which enhance its reactivity and selectivity in organic reactions compared to other organomercury compounds. Its ability to stabilize certain reaction intermediates while facilitating diverse transformations sets it apart from similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.963507 g/mol

Monoisotopic Mass

315.963507 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

13257-51-7

Dates

Modify: 2023-08-15

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